molecular formula C10H11ClN2OS B13966564 2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline CAS No. 50510-11-7

2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline

Cat. No.: B13966564
CAS No.: 50510-11-7
M. Wt: 242.73 g/mol
InChI Key: MTENFETUMWYLRL-UHFFFAOYSA-N
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Description

2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline is a heterocyclic compound with the molecular formula C10H11ClN2OS and a molecular weight of 242.73 g/mol . This compound features an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of a p-chlorophenyl group attached via a thiomethyl linkage adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorophenol with a thiomethylating agent, followed by cyclization to form the oxazoline ring . The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazoline ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazoline derivatives.

    Substitution: Substituted oxazoline compounds with various functional groups.

Scientific Research Applications

2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazoline ring and the p-chlorophenyl group contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline is unique due to the presence of the oxazoline ring, which imparts distinct chemical and biological properties. The thiomethyl linkage adds further versatility, making it a valuable compound for various applications.

Properties

CAS No.

50510-11-7

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H11ClN2OS/c11-7-1-3-9(4-2-7)15-6-8-5-13-10(12)14-8/h1-4,8H,5-6H2,(H2,12,13)

InChI Key

MTENFETUMWYLRL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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